molecular formula C27H25N3O B2847298 1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-85-4

1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2847298
CAS No.: 901043-85-4
M. Wt: 407.517
InChI Key: AHAVIDYKYMSHDU-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H25N3O and its molecular weight is 407.517. The purity is usually 95%.
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Biological Activity

1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[4,3-c]quinoline core with a tert-butyl group and methoxy substitution. This structural arrangement is significant for its biological interactions.

Property Value
Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
CAS Number 901043-85-4

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. Specifically, compounds in this class have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression is critical for their anti-inflammatory effects.

Key Findings:

  • IC50 Values: Some derivatives exhibit IC50 values as low as 0.39 μM against NO production.
  • Mechanism: The anti-inflammatory activity involves the downregulation of iNOS and COX-2 proteins, which are pivotal in inflammatory pathways .

Anticancer Activity

The pyrazolo[4,3-c]quinoline derivatives have also been investigated for their anticancer potential. They have shown promise in inhibiting various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that certain derivatives significantly reduced the viability of cancer cells by inducing apoptosis via mitochondrial pathways. The presence of the methoxy group appears to enhance these effects.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

Antimicrobial Activity

Some derivatives have exhibited antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-c]quinoline derivatives is influenced by their structural features:

  • Substituents: The position and nature of substituents on the phenyl rings significantly affect potency.
  • Electron-donating groups such as methoxy enhance activity compared to electron-withdrawing groups.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c1-27(2,3)19-10-12-20(13-11-19)30-26-22-16-21(31-4)14-15-24(22)28-17-23(26)25(29-30)18-8-6-5-7-9-18/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAVIDYKYMSHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.